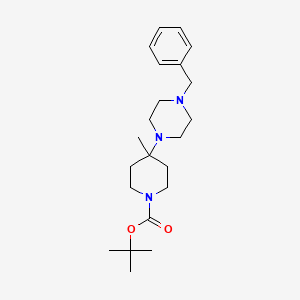

Tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate

Overview

Description

“Tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C21H33N3O2 . It is a solid substance and has a molecular weight of 359.51 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The InChI code for this compound is 1S/C21H33N3O2/c1-21(2,3)26-20(25)24-11-9-19(10-12-24)23-15-13-22(14-16-23)17-18-7-5-4-6-8-18/h4-8,19H,9-17H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid . It has a molecular weight of 359.51 .Scientific Research Applications

Histamine H4 Receptor Ligands

This compound has been studied for its role in the synthesis of 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). One of the notable compounds in this series, which contains elements structurally similar to tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate, has demonstrated potency in vitro and activity as an anti-inflammatory agent in animal models, as well as antinociceptive activity in pain models (Altenbach et al., 2008).

Synthesis of Jak3 Inhibitor Intermediate

The compound has been identified as an important intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient approach to the synthesis of this compound has been proposed, highlighting its significance in the development of this class of inhibitors (Chen Xin-zhi, 2011).

Intermediate for Anticancer Drugs

It is also an important intermediate for small molecule anticancer drugs. A synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, closely related to the compound , was developed, showcasing its relevance in the synthesis of anticancer compounds (Zhang et al., 2018).

Synthetic Organic Chemistry

Tert-butyl phenylazocarboxylates, similar in structure to the compound of interest, have been used as versatile building blocks in synthetic organic chemistry. They enable nucleophilic substitutions and radical reactions, illustrating the compound's utility in diverse synthetic applications (Jasch et al., 2012).

Catalysis in Aerobic Oxidation

In catalysis, tert-butyl perbenzoate, structurally related to the compound, has been used as a substitute in Fujiwara-Moritani reactions, demonstrating the compound's potential in facilitating certain types of chemical reactions (Liu & Hii, 2011).

Chiral Auxiliary in Synthesis

The compound has been explored in the context of chiral auxiliary applications, particularly in the synthesis of a variety of enantiomerically pure compounds, showcasing its importance in asymmetric synthesis (Studer et al., 1995).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been known to exhibit antimicrobial activity .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the target’s function .

Result of Action

Similar compounds have been reported to exhibit significant antibacterial and antifungal activity .

Properties

IUPAC Name |

tert-butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N3O2/c1-21(2,3)27-20(26)24-12-10-22(4,11-13-24)25-16-14-23(15-17-25)18-19-8-6-5-7-9-19/h5-9H,10-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWDLBFPPGSCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674295 | |

| Record name | tert-Butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189489-52-8 | |

| Record name | tert-Butyl 4-(4-benzylpiperazin-1-yl)-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1522199.png)

![3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride](/img/structure/B1522206.png)

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1522208.png)

![3-[2,3-Bis(tert-butoxycarbonyl)guanidino]propyne](/img/structure/B1522210.png)

![2-amino-N-[(4-methoxyphenyl)methyl]acetamide hydrochloride](/img/structure/B1522212.png)

![10-Benzyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B1522215.png)

![4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1522221.png)